Ethyl 2-((6-bromo-2-nitropyridin-3-yl)oxy)-2-methylpropanoate
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Overview
Description
Ethyl 2-((6-bromo-2-nitropyridin-3-yl)oxy)-2-methylpropanoate is a chemical compound with the molecular formula C11H13BrN2O5 It is known for its unique structure, which includes a brominated pyridine ring and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((6-bromo-2-nitropyridin-3-yl)oxy)-2-methylpropanoate typically involves the reaction of 6-bromo-2-nitropyridine with ethyl 2-bromo-2-methylpropanoate in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((6-bromo-2-nitropyridin-3-yl)oxy)-2-methylpropanoate undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Iron powder and glacial acetic acid at elevated temperatures (100°C) for 6 hours.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: The major product is the corresponding amino derivative.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Ethyl 2-((6-bromo-2-nitropyridin-3-yl)oxy)-2-methylpropanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-((6-bromo-2-nitropyridin-3-yl)oxy)-2-methylpropanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The brominated pyridine ring may also participate in binding interactions with enzymes or receptors, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-((6-chloro-2-nitropyridin-3-yl)oxy)-2-methylpropanoate
- Ethyl 2-((6-fluoro-2-nitropyridin-3-yl)oxy)-2-methylpropanoate
- Ethyl 2-((6-iodo-2-nitropyridin-3-yl)oxy)-2-methylpropanoate
Uniqueness
Ethyl 2-((6-bromo-2-nitropyridin-3-yl)oxy)-2-methylpropanoate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s interaction with biological targets compared to its chloro, fluoro, or iodo analogs .
Biological Activity
Ethyl 2-((6-bromo-2-nitropyridin-3-yl)oxy)-2-methylpropanoate, a compound with the CAS number 1303588-10-4, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships, and potential therapeutic applications, drawing from a variety of authoritative sources.
- Molecular Formula : C11H13BrN2O5
- Molecular Weight : 333.14 g/mol
- Synonyms : Ethyl 2-((6-bromo-2-nitro-3-pyridinyl)oxy)-2-methylpropanoate
The biological activity of this compound is significantly influenced by the nitro group present in its structure. Nitro compounds are known to exhibit a wide range of pharmacological effects, including:
- Antineoplastic Activity : Nitro groups can act as pharmacophores, enhancing the interaction with nucleophilic sites on proteins and enzymes, thereby inhibiting their function .
- Antimicrobial Properties : The reduction of the nitro group leads to the formation of reactive intermediates that can bind covalently to DNA, resulting in cell death. This mechanism is similar to that observed in other nitro-containing antibiotics .
- Anti-inflammatory Effects : Nitro fatty acids and their derivatives have shown potential in modulating inflammatory responses by interacting with specific proteins involved in cellular signaling pathways .
Structure-Activity Relationship (SAR)
Research indicates that variations in the structure of this compound can lead to significant differences in biological activity. The presence of the bromo and nitro groups plays a crucial role in determining the compound's efficacy against various biological targets. For instance:
- Bromo Substitution : The bromine atom at position 6 of the pyridine ring enhances lipophilicity, potentially improving membrane permeability and bioavailability.
- Nitro Group Reduction : The bioactivity is often linked to the reduction of the nitro group to form amine derivatives, which can exhibit different pharmacological profiles compared to their parent compounds .
Case Study 1: Antitumor Activity
A study evaluated the cytotoxic effects of various nitro-containing compounds, including this compound, against cancer cell lines such as NCI-H460 (non-small-cell lung carcinoma). Results demonstrated significant cytotoxicity correlating with binding affinity to antiapoptotic Bcl-2 proteins .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of nitro compounds, revealing that this compound exhibited potent activity against a range of bacterial strains. The mechanism was attributed to its ability to generate reactive oxygen species upon reduction, leading to oxidative stress in microbial cells .
Comparative Table of Biological Activities
Properties
IUPAC Name |
ethyl 2-(6-bromo-2-nitropyridin-3-yl)oxy-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O5/c1-4-18-10(15)11(2,3)19-7-5-6-8(12)13-9(7)14(16)17/h5-6H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USUZXSFZEFDWTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=C(N=C(C=C1)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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